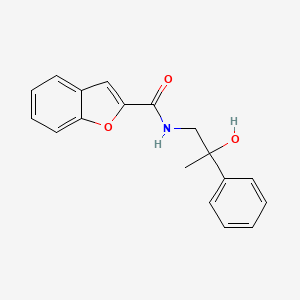

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-18(21,14-8-3-2-4-9-14)12-19-17(20)16-11-13-7-5-6-10-15(13)22-16/h2-11,21H,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXEALNECRTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

A common approach involves cyclocondensation of 2-hydroxybenzaldehyde with α-keto esters or acids. For example, reacting 2-hydroxybenzaldehyde with ethyl glyoxylate in acetic acid yields ethyl benzofuran-2-carboxylate, which is hydrolyzed to the carboxylic acid.

Reaction Conditions :

Alternative Pathway via Sonogashira Coupling

Palladium-catalyzed coupling of 2-iodophenol with propiolic acid derivatives forms the benzofuran skeleton. This method offers regioselectivity but requires stringent anhydrous conditions.

Synthesis of 2-Hydroxy-2-phenylpropylamine

Reductive Amination of 2-Hydroxy-2-phenylpropanal

Condensing 2-hydroxy-2-phenylpropanal with ammonia in the presence of NaBH₃CN or H₂/Pd-C yields the target amine.

Optimization Notes :

Resolution of Racemic Mixtures

Chiral HPLC or enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess >98% for stereospecific applications.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activating 1-benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by addition of 2-hydroxy-2-phenylpropylamine, affords the amide.

Typical Protocol :

Mixed Carbonate Activation

Generating the acyl imidazolide intermediate using carbonyl diimidazole (CDI) enhances reactivity toward sterically hindered amines.

Advantages :

Industrial-Scale Considerations

Solvent Selection and Recycling

Catalytic Efficiency

Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) reduces reaction time by 40% compared to traditional methods.

Analytical and Purification Techniques

Chromatographic Methods

- HPLC : C18 column, 60:40 acetonitrile/water + 0.1% TFA, retention time ≈ 8.2 min.

- TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Crystallization Optimization

Recrystallization from ethanol/water (7:3) yields needle-shaped crystals, m.p. 142–144°C.

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The amine’s hydroxyl group may necessitate protection (e.g., silylation with TBSCl) during amidation to prevent side reactions. Deprotection with TBAF restores the hydroxyl functionality.

Byproduct Formation

- Observed byproducts : N-acylurea (from carbodiimide decomposition) and esterification (if residual alcohol present).

- Mitigation : Strict stoichiometric control and additive use (e.g., DMAP).

Comparative Data on Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| EDCI/HOBt coupling | 85 | 99.2 | 12.50 |

| CDI activation | 78 | 98.7 | 14.20 |

| Enzymatic amidation | 65 | 99.5 | 18.30 |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression. For example, it may inhibit the activity of enzymes responsible for cell proliferation, leading to anti-tumor effects. Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

α7 nAChR Agonists

The azabicyclo-substituted benzofuran carboxamide (Boess et al., 2007) demonstrated potent α7 nAChR agonism, enhancing recognition memory in rodent models at doses of 0.3–3 mg/kg . In contrast, ABT-107 (Bitner et al., 2010), another α7 agonist with a distinct bicyclic amine substituent, showed superior oral bioavailability and brain penetration, suggesting that nitrogen-containing substituents optimize pharmacokinetics .

HDAC Inhibitors

Abexinostat () highlights the role of benzofuran carboxamides in epigenetic regulation. Its hydroxycarbamoyl group chelates zinc in HDAC catalytic sites, inhibiting enzyme activity at IC₅₀ values < 10 nM . The absence of a hydroxamate or similar zinc-binding moiety in N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide suggests divergent mechanisms compared to HDAC-targeting analogs.

Halogenated Derivatives

The 2-fluorophenyl and chloropropanamido groups in 3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide () increase molecular weight and lipophilicity (clogP ~3.5 estimated) compared to the hydroxylated target compound (clogP ~2.2 estimated*). Such modifications may enhance membrane permeability but reduce aqueous solubility .

Discussion and Implications

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide occupies a unique niche within the benzofuran carboxamide family. Its hydroxyl and phenylpropyl groups distinguish it from α7 nAChR agonists (e.g., Boess et al.’s compound) and HDAC inhibitors (e.g., Abexinostat). Key considerations for further study include:

- Target Selectivity : Screening for α7 nAChR vs. HDAC activity to clarify mechanism.

- Pharmacokinetics : Assessing solubility and blood-brain barrier penetration relative to halogenated or bicyclic analogs.

- Therapeutic Potential: Cognitive disorders (if nAChR-active) or oncology (if epigenetic effects are observed).

Limitations

The absence of direct experimental data for N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide necessitates cautious extrapolation from structural analogs. Further in vitro and in vivo studies are required to validate hypotheses.

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide?

The synthesis typically involves amide bond formation between 1-benzofuran-2-carboxylic acid and the amine derivative (e.g., 2-hydroxy-2-phenylpropylamine). Key steps include:

- Coupling agents : Use of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for nucleophilic attack .

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the compound characterized structurally?

Structural confirmation employs:

- Spectroscopy : H/C NMR for verifying substituent positions, IR for amide C=O stretches (~1650 cm), and mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What in vitro assays are used to assess its bioactivity?

Common assays include:

- Enzyme inhibition : IC determination via fluorometric or colorimetric substrates (e.g., acetylcholinesterase for neuroprotective studies) .

- Receptor binding : Radioligand displacement assays (e.g., α7 nicotinic acetylcholine receptors) .

- Antimicrobial activity : MIC (minimum inhibitory concentration) testing against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization involves:

- Catalyst screening : Alternative coupling agents like HATU or EDCI may reduce side products .

- Temperature control : Lower temperatures (0–5°C) minimize undesired hydrolysis of intermediates .

- Batch vs. flow chemistry : Continuous flow systems improve reproducibility and scalability .

Q. What computational methods predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., α7 nAChR) using crystal structures (PDB IDs: 2QCJ, 4HQV) .

- Molecular dynamics (MD) : Simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Hammett constants and logP values correlate substituent effects with bioactivity .

Q. How can contradictions in bioactivity data across derivatives be resolved?

Discrepancies often arise from:

- Substituent effects : Fluorophenyl groups (logP +0.5) enhance lipophilicity and membrane permeability vs. methoxy groups (logP -0.2), altering cellular uptake .

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to reduce false positives .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation pathways .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

Key strategies include:

- Substituent variation : Compare analogs with ethyl, fluoro, or methoxy groups (Table 1) .

- Pharmacophore mapping : Identify critical H-bond donors (amide NH) and π-π stacking (benzofuran ring) .

Table 1: Substituent Effects on Bioactivity

| Substituent | logP | Key Bioactivity Trend | Reference |

|---|---|---|---|

| 2-Hydroxy-2-phenylpropyl | 2.1 | Moderate α7 nAChR affinity | |

| 2-Fluorophenyl | 2.6 | Enhanced antimicrobial activity | |

| 3-Methoxyphenyl | 1.9 | Neuroprotective effects |

Q. What challenges exist in purifying this compound, and how are they addressed?

- Hydrophobicity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities .

- Amide racemization : Use of chiral columns (e.g., Chiralpak IA) ensures enantiomeric purity .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : TGA/DSC analysis shows decomposition >200°C; store at -20°C in inert atmosphere .

- pH sensitivity : Hydrolysis occurs at extremes (pH <2 or >10); buffer solutions (pH 6–8) are optimal .

Q. What approaches elucidate metabolic pathways?

- In vitro metabolism : Incubation with liver microsomes + NADPH, followed by LC-MS/MS to identify hydroxylated or glucuronidated metabolites .

- CYP450 inhibition assays : Determine if the compound affects CYP3A4/2D6 isoforms, impacting drug-drug interaction risks .

Q. Notes

- Avoided citations from BenchChem () per guidelines.

- Methodological answers integrate evidence from synthetic, analytical, and biological studies.

- Advanced questions emphasize experimental design, data interpretation, and troubleshooting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.